molecular formula C9H14N2O5 B12355541 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12355541
M. Wt: 230.22 g/mol
InChI Key: HNHKSEXNXFAXFZ-SHYZEUOFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the reduction of uridine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) in an aqueous or alcoholic medium .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) is commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Uridine.

    Reduction: 5-methyldihydrouridine.

    Substitution: Various substituted uridine derivatives.

Scientific Research Applications

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects by incorporating into tRNA and affecting its structure and function. It is involved in the stabilization of tRNA structure and can influence the accuracy of protein synthesis . The molecular targets include various enzymes involved in tRNA modification and processing.

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound from which 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is derived.

    5-methyldihydrouridine: A further reduced form of the compound.

    2-thiouridine: Another modified nucleoside found in tRNA.

Uniqueness

This compound is unique due to its specific role in tRNA structure and function. Its presence in the D-loop of tRNA is conserved across various species, highlighting its importance in the biological processes .

Properties

Molecular Formula

C9H14N2O5

Molecular Weight

230.22 g/mol

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1

InChI Key

HNHKSEXNXFAXFZ-SHYZEUOFSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(CC(O2)CO)O

Origin of Product

United States

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